molecular formula C11H10ClN3O2S B13723956 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide

Cat. No.: B13723956
M. Wt: 283.73 g/mol
InChI Key: LNGIDUBXBHNRQE-UHFFFAOYSA-N
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Description

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide is a complex organic compound that features a thiazole ring, a chlorinated substituent, and a hydroxybenzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 2-chloro-1,3-thiazole with a suitable phenol derivative under controlled conditions to form the thiazole ether. This intermediate is then reacted with hydroxybenzenecarboximidamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The thiazole ring and the hydroxybenzenecarboximidamide group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a thiazole ring, chlorinated substituent, and hydroxybenzenecarboximidamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-7(2-4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15)

InChI Key

LNGIDUBXBHNRQE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)OCC2=CN=C(S2)Cl

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OCC2=CN=C(S2)Cl

Origin of Product

United States

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